5-Iodo-2-Methoxypyridine physical properties
5-Iodo-2-Methoxypyridine physical properties
An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Overview
5-Iodo-2-methoxypyridine is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the electron-donating methoxy group and the versatile iodo-substituent, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The iodine atom provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and its application in key synthetic transformations.
Physical and Chemical Properties
The physical characteristics of 5-Iodo-2-methoxypyridine are fundamental to its handling, storage, and application in chemical reactions. Below is a summary of its key properties.
General Properties
| Property | Value |
| CAS Number | 13472-61-2 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| Appearance | Colorless to light yellow or pale brown liquid |
| Purity | Typically >97% or >98% (by GC) |
Tabulated Physical Data
The following table summarizes the key quantitative physical properties of 5-Iodo-2-methoxypyridine. Note that boiling points are highly dependent on pressure.
| Physical Property | Value |
| Density | 1.826 g/cm³[1] |
| Boiling Point | 237.2 °C @ 760 mmHg[1] |
| 106-108 °C @ 30.0 Torr | |
| 74 °C @ 5.3 mmHg[2] | |
| Flash Point | 97 °C[2] |
| Refractive Index (n₂₀/D) | 1.606 - 1.610 |
| Vapor Pressure | 0.001 mmHg @ 25 °C[1] |
Solubility Profile
While specific quantitative solubility data is not extensively published, the solubility profile can be inferred from its structure and data on the parent compound, 2-methoxypyridine. 2-methoxypyridine is reported to be practically insoluble in water but soluble in most organic solvents. The presence of the large, nonpolar iodine atom in 5-iodo-2-methoxypyridine further increases its lipophilicity, leading to the following expected profile:
| Solvent | Expected Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Soluble |
| Ethyl Acetate | Soluble |
| Dimethylformamide (DMF) | Soluble |
Experimental Protocols: Physical Property Determination
The following sections detail generalized methodologies for determining the key physical properties of liquid compounds like 5-Iodo-2-methoxypyridine.
Density Measurement (Pycnometer Method)
Density is determined as mass per unit volume. The pycnometer method is a highly accurate technique for liquid density measurement.
Methodology:
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Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
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Sample Filling: The pycnometer is filled with the sample liquid (5-Iodo-2-methoxypyridine), ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is carefully wiped from the exterior.
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Equilibration & Weighing: The filled pycnometer is placed in a thermostatically controlled water bath until it reaches the desired temperature (e.g., 20 °C). It is then removed, dried, and weighed again to determine the mass of the pycnometer and the liquid (m₂).
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Calculation: The mass of the liquid is calculated as (m₂ - m₁). The density (ρ) is then determined using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Boiling Point Determination under Reduced Pressure
Since 5-Iodo-2-methoxypyridine has a high boiling point at atmospheric pressure, vacuum distillation is the preferred method for its purification and boiling point determination to prevent decomposition.
Methodology:
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Apparatus Setup: A vacuum distillation apparatus is assembled using a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, a receiving flask (cow or pig type), and a thermometer. All glass joints must be properly greased to ensure a good seal.
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Sample Addition: The liquid sample is placed in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
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Vacuum Application: The apparatus is connected to a vacuum source (e.g., a vacuum pump) via a trap and a manometer to monitor the pressure. The system is evacuated to the desired pressure.
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Heating: The distillation flask is gently heated using a heating mantle. The temperature is slowly increased until the liquid begins to boil and a steady reflux is observed.
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Measurement: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb. This temperature, along with the corresponding pressure from the manometer, is the boiling point at that reduced pressure. The boiling point is typically observed as a stable temperature plateau during the collection of the main fraction.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and an indicator of purity.
Methodology:
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Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
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Sample Application: The prism of the refractometer is cleaned. A few drops of 5-Iodo-2-methoxypyridine are placed on the surface of the measuring prism.
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Measurement: The prism is closed and the instrument's light source is activated. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.
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Reading: The refractive index value is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
5-Iodo-2-methoxypyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. It is frequently used in Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. This reaction is a powerful tool for synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceutical agents.
Sonogashira Coupling
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of arylalkynes and conjugated enynes.
Experimental Protocols: Synthetic Applications
The following are generalized protocols for the use of 5-Iodo-2-methoxypyridine in cross-coupling reactions. Note: These reactions should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of 5-Iodo-2-methoxypyridine with an Arylboronic Acid.
Methodology:
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Reagent Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 5-Iodo-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
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Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
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Solvent Addition: The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, or toluene) is added via syringe.
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Reaction: The reaction mixture is heated with vigorous stirring to a temperature between 80-110 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Protocol for Sonogashira Coupling
Reaction: Coupling of 5-Iodo-2-methoxypyridine with a Terminal Alkyne.
Methodology:
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Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine 5-Iodo-2-methoxypyridine (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.10 eq).
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Solvent and Base Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base also serves as a solvent in some cases.
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Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
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Work-up and Purification: The reaction mixture is filtered to remove the amine salt precipitate and the filtrate is concentrated. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or a dilute ammonium chloride solution to remove residual copper and amine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key properties and workflows related to 5-Iodo-2-methoxypyridine.
